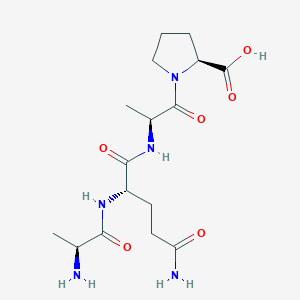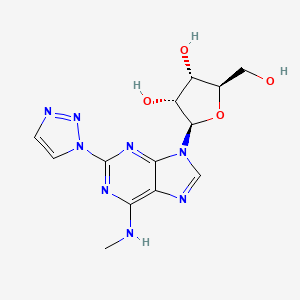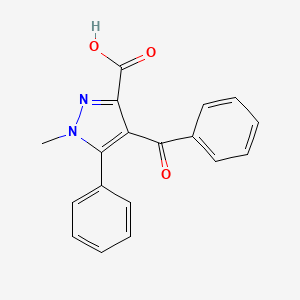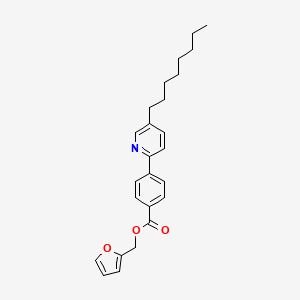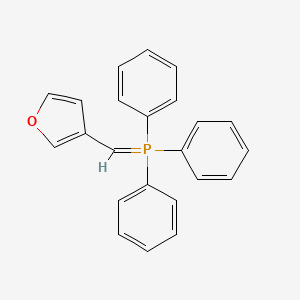
Phosphine, (3-furanylmethylene)triphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphine, (3-furanylmethylene)triphenyl- is an organophosphorus compound that features a triphenylphosphine moiety attached to a 3-furanylmethylene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, (3-furanylmethylene)triphenyl- typically involves the reaction of triphenylphosphine with a suitable furanylmethylene precursor. One common method is the reaction of triphenylphosphine with 3-furanylmethylene chloride under basic conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of Phosphine, (3-furanylmethylene)triphenyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Phosphine, (3-furanylmethylene)triphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The furanylmethylene group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted furanylmethylene phosphine compounds.
科学的研究の応用
Phosphine, (3-furanylmethylene)triphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.
作用機序
The mechanism of action of Phosphine, (3-furanylmethylene)triphenyl- involves its interaction with molecular targets such as metal ions and biological macromolecules. The compound can act as a ligand, forming stable complexes with metal ions, which can then participate in various catalytic and biological processes. The furanylmethylene group can also interact with biological targets, potentially leading to therapeutic effects.
類似化合物との比較
Phosphine, (3-furanylmethylene)triphenyl- can be compared with other similar compounds such as:
Triphenylphosphine: A widely used ligand in coordination chemistry and catalysis.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine with different chemical properties.
Triphenylphosphine sulfide: A sulfur-containing analogue with unique reactivity.
Phosphine, (3-furanylmethylene)triphenyl- stands out due to the presence of the furanylmethylene group, which imparts unique chemical and biological properties not found in its analogues.
特性
CAS番号 |
919103-38-1 |
|---|---|
分子式 |
C23H19OP |
分子量 |
342.4 g/mol |
IUPAC名 |
furan-3-ylmethylidene(triphenyl)-λ5-phosphane |
InChI |
InChI=1S/C23H19OP/c1-4-10-21(11-5-1)25(19-20-16-17-24-18-20,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H |
InChIキー |
SXYWZEXCPPJNAP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=CC2=COC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]benzonitrile](/img/structure/B14199522.png)
![2,2'-[(4-Bromophenyl)methylene]bis(3,5-dimethyl-1H-pyrrole)](/img/structure/B14199530.png)

![4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B14199539.png)
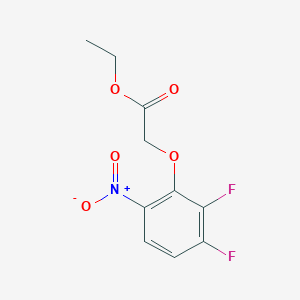
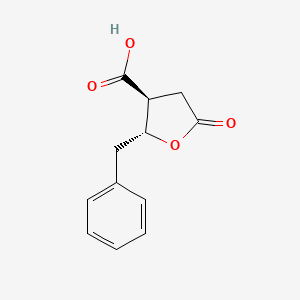
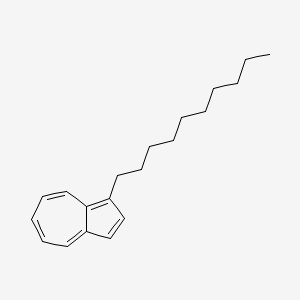
![[4-Heptoxy-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14199552.png)
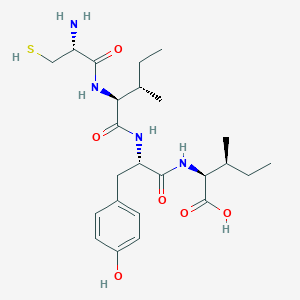
![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(methylenesulfanediyl)]dianiline](/img/structure/B14199564.png)
